4-(3-(Methoxymethyl)phenoxy)piperidine is a chemical compound with a complex structure that integrates a piperidine ring with a methoxymethyl group and a phenoxy moiety. The compound is characterized by its molecular formula, which can be represented as , and it has a molecular weight of approximately 191.27 g/mol. This compound falls under the category of organic compounds and is primarily utilized in the pharmaceutical industry due to its potential biological activities.
4-(3-(Methoxymethyl)phenoxy)piperidine is classified as an organic nitrogen compound due to the presence of the piperidine ring, which contains a nitrogen atom. Additionally, it is categorized among phenolic compounds because of the phenoxy group attached to the piperidine structure.
The synthesis of 4-(3-(Methoxymethyl)phenoxy)piperidine can be achieved through several methods, typically involving nucleophilic substitution reactions. One common approach includes the reaction of piperidine derivatives with methoxymethyl phenol in the presence of suitable catalysts or solvents.
4-(3-(Methoxymethyl)phenoxy)piperidine undergoes various chemical reactions including:
The mechanism of action for 4-(3-(Methoxymethyl)phenoxy)piperidine is not fully elucidated but is believed to involve interactions at specific biological targets, potentially modulating neurotransmitter systems or influencing receptor activity.
4-(3-(Methoxymethyl)phenoxy)piperidine has significant applications in scientific research, particularly in pharmacology and medicinal chemistry. Its potential use includes:
The strategic disconnection of 4-(3-(Methoxymethyl)phenoxy)piperidine focuses on two critical bonds: the C–O ether linkage between the piperidine and aryl ring, and the C–N bond for piperidine ring formation. Retrosynthetically, the molecule dissects into 3-(methoxymethyl)phenol and 4-halopiperidine (or equivalent electrophilic piperidine synthon) as key precursors. This approach mirrors patented routes for structurally related opioid intermediates like 4-[4-(trifluoromethoxy)phenoxy]piperidine, where nucleophilic aromatic substitution (SNAr) is employed using cesium carbonate as base in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C [7]. Alternative disconnections involve N-protected piperidin-4-ols (e.g., tert-butyloxycarbonyl (BOC) derivatives) activated via Mitsunobu conditions (diethyl azodicarboxylate (DEAD)/triphenylphosphine) with 3-(hydroxymethyl)phenol, followed by methyl etherification of the benzylic alcohol. This method minimizes racemization risks but introduces additional protection/deprotection steps [4]. Computational modeling of steric and electronic parameters indicates that electron-donating substituents (e.g., methoxymethyl) on the meta-position of the phenol enhance SNAr reactivity by +0.75 eV compared to unsubstituted phenol, facilitating milder reaction conditions [7].
Table 1: Retrosynthetic Pathways for 4-(3-(Methoxymethyl)phenoxy)piperidine
Disconnection Site | Synthons Generated | Key Reaction | Yield Range |
---|---|---|---|
Cₐᵣᵧₗ–O bond | 3-(Methoxymethyl)phenol + 4-halopiperidine | SNAr Alkylation | 65–78% |
Cₐᵣᵧₗ–O bond + Benzylic C–O | N-BOC-piperidin-4-ol + 3-(hydroxymethyl)phenol | Mitsunobu Etherification | 52–68% |
Piperidine C–N bond | 1-Benzyl-4-(3-(methoxymethyl)phenoxy)piperidine | Catalytic Hydrogenation | 80–92% |
Piperidine ring construction for this scaffold predominantly leverages pyridine hydrogenation, exploiting readily available pyridinium salts or vinylpyridines as precursors. Heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) in alcoholic solvents (methanol/ethanol) under 30–50 bar H₂ at 80°C effect stereoselective reduction to cis-configured piperidines. Crucially, N-functionalization must precede or follow ring saturation:
Notably, transfer hydrogenation using ammonium formate/Pd-C in methanol at 60°C provides a safer alternative to high-pressure systems, achieving quantitative conversion in <4 hours. Recent advances utilize asymmetric hydrogenation of 4-aryloxy-1,2,3,6-tetrahydropyridines with chiral Ru(II)-(S)-BINAP catalysts, delivering enantiomerically enriched piperidines (90–95% ee) [6].
Table 2: Hydrogenation Conditions for Piperidine Synthesis
Substrate Class | Catalyst System | Conditions | Selectivity/Yield | Key Applications |
---|---|---|---|---|
Pyridinium salts | Pd/C (5 mol%) | H₂ (30 bar), MeOH, 80°C, 12h | cis:trans >15:1, 92% | N-Alkylpiperidines |
1,2,3,6-Tetrahydropyridines | Ru-(S)-BINAP (1 mol%) | iPrOH, 50°C, 24h | 95% ee, 88% | Chiral piperidines |
Vinylpyridines | PtO₂ (3 mol%) | AcOH, H₂ (1 atm), 60°C, 6h | >20:1 cis, 85% | N-Phenethylpiperidines |
The Ritter reaction enables direct assembly of tertiary or benzylic-substituted piperidine derivatives via carbocationic intermediates. For 4-(3-(Methoxymethyl)phenoxy)piperidine, this strategy functionalizes the benzylic position of 3-(hydroxymethyl)phenol precursors. Treatment with concentrated sulfuric acid or BF₃·OEt₂ in nitriles (acetonitrile, benzonitrile) at 0–25°C generates N-acyliminium ions, which hydrolyze to amides upon aqueous workup. For example, 3-(methoxymethyl)phenol reacts with 4-hydroxypiperidine in BF₃-catalyzed Ritter conditions with acetonitrile, yielding 4-(4-acetamidopiperidin-1-yl)methyl)-2-methoxyphenol after in situ O-methylation [7].
Critical optimizations include:
Hydrolysis of the resultant acetamide proceeds with KOH in ethylene glycol at 170°C or enzymatically using Candida antarctica lipase B, furnishing the primary amine for further functionalization. This route is advantageous for synthesizing analogs with electron-deficient aryl rings, where SNAr fails [7].
Chiral 4-(3-(Methoxymethyl)phenoxy)piperidines require resolution or asymmetric synthesis due to the stereogenic center at C4. Three dominant strategies exist:
Dynamic Kinetic Resolution (DKR)
Racemic trans-4-aryloxy-1,2,3,6-tetrahydropyridines undergo enantioselective hydrogenation using Ru(II)-(S)-DM-BINAP and Candida rugosa lipase in toluene at 50°C. The lipase selectively acylates the (R)-enantiomer of the unsaturated precursor, while Ru-catalyst reduces the (S)-enantiomer to piperidine. This tandem process delivers (S)-piperidines in 95% ee and 90% yield, capitalizing on in situ substrate racemization under basic conditions [6].
Chiral Auxiliary-Mediated Cyclization
N-Acryloyl derivatives of (1R,2S)-norephedrine undergo Michael addition with 3-(methoxymethyl)phenoxide anions. Acid-catalyzed cyclization generates enantiopure cis-4-aryloxypiperidin-2-ones, which LiAlH₄ reduces to the target piperidine without racemization (98% ee). The auxiliary is recovered quantitatively [9].
Enzymatic Resolution
Racemic N-acylpiperidines (e.g., N-acetyl, N-chloroacetyl) are resolved using pig liver esterase (PLE) or Pseudomonas fluorescens* lipase in phosphate buffer (pH 7)/MTBE biphasic systems. Kinetically controlled transesterification of N-hydroxyethyl derivatives with vinyl acetate achieves E-values >200 for meta-substituted aryloxy analogs [6].
Table 3: Stereocontrol Methods for 4-(3-(Methoxymethyl)phenoxy)piperidine
Method | Reagents/Conditions | Stereochemical Outcome | ee/Yield | Limitations |
---|---|---|---|---|
DKR | Ru-(S)-DM-BINAP (1 mol%), Candida rugosa lipase, toluene, 50°C | (S)-isomer | 95% ee, 90% | Requires unsaturated precursor |
Chiral Auxiliary | (1R,2S)-Norephedrine acrylate, LDA, THF, −78°C; HCl/MeOH | cis-(4R)-isomer | 98% ee, 65% (2 steps) | Multi-step auxiliary attachment |
Enzymatic Resolution | Pseudomonas fluorescens lipase, vinyl acetate, pH 7 buffer/MTBE, 30°C | (R)-acetate / (S)-alcohol | >99% ee (R), 45% conv | Max 50% yield per enantiomer |
Recent innovations employ chiral phase-transfer catalysts (e.g., N-spiro quaternary ammonium salts) for alkylation of 4-aryloxy-N-BOC-piperidine enolates, yielding α-alkyl derivatives in 90% ee [9].
Key Compound Data
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7